1-[Phenyl(pyridin-2-yl)methyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[phenyl(pyridin-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-6-14(7-3-1)16(15-8-4-5-9-18-15)19-12-10-17-11-13-19/h1-9,16-17H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOZOWZBUMYFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Methodological Advancements
Established Synthetic Routes to the 1-[Phenyl(pyridin-2-yl)methyl]piperazine Core Structure
The formation of the this compound scaffold is primarily achieved through well-documented nucleophilic substitution reactions. These methods involve the coupling of a suitably activated phenyl(pyridin-2-yl)methyl moiety with a piperazine (B1678402) ring system.
Key Precursors and Reaction Pathways
A common and effective pathway to synthesize this compound involves a multi-step sequence starting from readily available precursors. The key steps typically include the formation of a ketone, its subsequent reduction to an alcohol, conversion to a halide, and finally, nucleophilic substitution with piperazine.
One of the principal precursors is phenyl(pyridin-2-yl)methanone . This ketone can be prepared through several methods, including the Friedel-Crafts acylation of benzene (B151609) with pyridine-2-carbonyl chloride or by the oxidation of phenyl(pyridin-2-yl)methanol (B192787).
The subsequent reduction of phenyl(pyridin-2-yl)methanone to phenyl(pyridin-2-yl)methanol is a critical step. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.
The hydroxyl group of the resulting alcohol is not a good leaving group for nucleophilic substitution. Therefore, it is typically converted into a more reactive species, such as a halide. Treatment of phenyl(pyridin-2-yl)methanol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding 2-(chlorophenylmethyl)pyridine or 2-(bromophenylmethyl)pyridine .
The final step in this sequence is the nucleophilic substitution reaction between the phenyl(pyridin-2-yl)methyl halide and piperazine . This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrogen halide formed during the reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) facilitates the reaction. An excess of piperazine can also be used to act as both the nucleophile and the base.
An alternative pathway involves the direct reductive amination of phenyl(pyridin-2-yl)methanone with piperazine. This one-pot reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] or sodium cyanoborohydride (NaCNBH₃).
Table 1: Key Precursors and Reagents in the Synthesis of this compound
| Precursor/Reagent | Role in Synthesis |
| Phenyl(pyridin-2-yl)methanone | Starting ketone for the synthesis of the phenyl(pyridin-2-yl)methyl moiety. |
| Sodium Borohydride (NaBH₄) | Reducing agent for the conversion of the ketone to the corresponding alcohol. |
| Phenyl(pyridin-2-yl)methanol | Intermediate alcohol formed from the reduction of the ketone. |
| Thionyl Chloride (SOCl₂) | Halogenating agent to convert the alcohol into a more reactive chloride. |
| 2-(Chlorophenylmethyl)pyridine | Key electrophilic intermediate for the nucleophilic substitution reaction with piperazine. |
| Piperazine | Nucleophile that forms the piperazine ring of the final product. |
| Potassium Carbonate (K₂CO₃) | Base used to neutralize the acid formed during the nucleophilic substitution reaction. |
| Dimethylformamide (DMF) | Aprotic polar solvent that facilitates the nucleophilic substitution reaction. |
| Sodium Triacetoxyborohydride | Reducing agent used in the alternative one-pot reductive amination pathway. |
Stereoselective Synthesis Considerations
The methine carbon in the this compound core is a stereocenter, meaning the compound can exist as a pair of enantiomers. For applications where a single enantiomer is required, stereoselective synthesis is crucial.
One approach to achieving enantioselectivity is through the asymmetric reduction of the precursor ketone, phenyl(pyridin-2-yl)methanone. This can be accomplished using chiral reducing agents or catalysts. For instance, the use of a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can yield phenyl(pyridin-2-yl)methanol with high enantiomeric excess.
Alternatively, kinetic resolution of the racemic phenyl(pyridin-2-yl)methanol can be employed. This involves the use of a chiral acylating agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
Once the chiral alcohol is obtained, its conversion to the corresponding halide and subsequent reaction with piperazine generally proceeds with retention of configuration at the stereocenter, thus affording the desired enantiomer of this compound.
Novel Synthetic Strategies and Process Optimization
Recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of piperazine-containing compounds. mdpi.com
Development of Efficient and Scalable Methodologies
For large-scale production, process optimization is essential to improve yields, reduce reaction times, and simplify purification procedures. mdpi.com One area of focus has been the development of one-pot syntheses that combine multiple steps into a single reaction vessel, thereby reducing the need for isolation and purification of intermediates.
The use of phase-transfer catalysts can enhance the efficiency of the nucleophilic substitution reaction between the phenyl(pyridin-2-yl)methyl halide and piperazine, especially when dealing with biphasic reaction media.
Furthermore, flow chemistry presents a promising approach for the continuous and scalable synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes. This includes the use of less hazardous solvents, such as water or ethanol, and the replacement of stoichiometric reagents with catalytic alternatives.
For instance, catalytic transfer hydrogenation using a recyclable catalyst and a benign hydrogen donor like formic acid or isopropanol (B130326) can be an environmentally friendly alternative for the reduction of the precursor ketone.
Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. The reaction of 2-(chlorophenylmethyl)pyridine with piperazine under microwave irradiation can lead to a more rapid and efficient synthesis of the target compound.
Chemical Derivatization and Analog Generation
The this compound core structure serves as a versatile scaffold for the generation of a diverse library of analogs. The secondary amine of the piperazine ring is a key site for derivatization.
N-alkylation or N-arylation of the piperazine nitrogen can be readily achieved by reacting this compound with various alkyl halides, aryl halides, or other electrophilic reagents. This allows for the introduction of a wide range of functional groups to explore structure-activity relationships.
Acylation of the piperazine nitrogen with acyl chlorides or anhydrides provides the corresponding amides. Furthermore, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the parent compound.
Strategies for Structural Diversification on the Phenyl Moiety
Modifications to the phenyl ring of the this compound scaffold are typically achieved by employing appropriately substituted precursors in the initial synthetic steps. The common strategy involves the synthesis of substituted benzhydryl chlorides or related benzhydryl derivatives, which are then coupled with piperazine.
One prevalent method starts with substituted benzophenones. For instance, benzophenones bearing substituents on one or both phenyl rings can be reduced to the corresponding benzhydrols using reducing agents like sodium borohydride. Subsequent dehydroxy-chlorination with thionyl chloride yields the reactive benzhydryl chloride intermediate. This intermediate can then be reacted with piperazine to form the desired substituted 1-benzhydrylpiperazine (B193184) core. nih.gov This approach allows for the introduction of a variety of substituents, such as halogens. A notable example is the synthesis of 1-(bis(4-fluorophenyl)methyl)piperazine from 4,4'-difluorobenzophenone. nih.gov
| Starting Material Example | Reagents | Resulting Phenyl Moiety Modification | Reference |
| Substituted Benzophenones (e.g., 4,4'-difluorobenzophenone) | 1. NaBH₄2. SOCl₂3. Piperazine | Introduction of substituents such as fluoro groups (e.g., bis(4-fluorophenyl)methyl). | nih.gov |
| 1-chloro-4-(chloro(phenyl)methyl)benzene | Boc-piperazine | Introduction of a chloro-substituent on the phenyl ring. | nih.gov |
Modifications on the Pyridin-2-yl Ring System
Diversification of the pyridin-2-yl ring system involves synthetic routes that begin with substituted 2-chloropyridines. The electron-withdrawing nature of the pyridine (B92270) nitrogen and additional substituents facilitates nucleophilic aromatic substitution by piperazine at the C-2 position.
A common strategy is to use a 2-chloropyridine (B119429) derivative that already contains the desired functional group or a precursor to it. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine provides a direct route to introduce a nitro group at the 3-position of the pyridine ring. nih.gov The resulting 1-(3-nitropyridin-2-yl)piperazine (B1350711) can then be used in subsequent reactions. nih.gov
Similarly, functional groups can be elaborated after the coupling reaction. The synthesis of 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine starts with the reaction of 2-chloro-3-cyanopyridine (B134404) with 1-methyl-3-phenylpiperazine. google.com The cyano group on the pyridine ring is then hydrolyzed to a carboxylic acid using a saturated alcoholic potassium hydroxide (B78521) solution. google.com In the final step, this carboxylic acid is reduced to a hydroxymethyl group using a powerful reducing agent like lithium aluminum hydride, yielding the desired alcohol derivative. google.com This multi-step process demonstrates how a single precursor can be used to generate different functionalities on the pyridine ring.
More complex modifications include the synthesis of fused heterocyclic systems. For example, derivatives have been prepared where the pyridine ring is part of a larger pyrazolo[4,3-b]pyridine structure, representing a significant structural modification. researchgate.net
| Starting Material Example | Reagents/Process | Resulting Pyridin-2-yl Modification | Reference |
| 2-chloro-3-nitropyridine | Piperazine, Acetonitrile (reflux) | Introduction of a 3-nitro group. | nih.gov |
| 2-chloro-3-cyanopyridine | 1. 1-Methyl-3-phenylpiperazine, KF, DMF2. Alcoholic KOH3. LiAlH₄, THF | Conversion of a 3-cyano group to a 3-hydroxymethyl group. | google.com |
| 3-bromopyridine-2-carboxylic acids | Multi-step synthesis | Formation of a fused pyrazolo[4,3-b]pyridine ring system. | researchgate.net |
Functionalization of the Piperazine Heterocycle
The piperazine ring, particularly the secondary amine at the N-4 position, is a prime site for functionalization, offering a straightforward way to introduce a vast array of substituents. Common methods include N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation and N-Sulfonylation: N-acylation is readily achieved through the nucleophilic substitution reaction of the piperazine nitrogen with various acyl chlorides, typically in the presence of a base like triethylamine in a solvent such as dichloromethane. ijpsr.com Amide derivatives can also be formed by coupling with carboxylic acids using peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov Similarly, N-sulfonylation involves reacting the piperazine core with various sulfonyl chlorides, leading to the formation of sulfonamide derivatives. researchgate.net
N-Alkylation and N-Benzylation: The introduction of alkyl or benzyl (B1604629) groups at the N-4 position is a common modification. These reactions are typically performed by treating the piperazine compound with alkyl or benzyl halides in the presence of a base like potassium carbonate in a solvent such as DMF (Dimethylformamide). nih.gov Reductive amination, which involves reacting the piperazine with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride, is another widely used method for N-alkylation. nih.gov
Addition of Complex Moieties: More complex molecules can be appended to the piperazine ring. For instance, benzhydrylpiperazine has been reacted with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) derivatives in the presence of potassium hydroxide to generate hybrids containing an oxadiazole moiety. nih.gov
C-H Functionalization: Beyond traditional N-functionalization, recent advancements have focused on the direct C-H functionalization of the piperazine ring itself. mdpi.com These methods, which include strategies like photoredox C–H arylation and asymmetric lithiation, allow for the introduction of substituents directly onto the carbon atoms of the heterocycle. mdpi.com This opens up new avenues for creating structural diversity that is not accessible through conventional N-substitution methods. mdpi.com
| Functionalization Type | Reagents | Resulting Structure | Reference(s) |
| N-Acylation | Acyl Chlorides, Triethylamine | N-Acylpiperazine derivatives | ijpsr.com |
| N-Amidation | Carboxylic Acids, HATU, DIPEA | N-Amidepiperazine derivatives | nih.gov |
| N-Sulfonylation | Sulfonyl Chlorides, Triethylamine | N-Sulfonylpiperazine derivatives | researchgate.net |
| N-Alkylation/Benzylation | Alkyl/Benzyl Halides, K₂CO₃ | N-Alkyl/N-Benzylpiperazine derivatives | nih.gov |
| Reductive Amination | Aldehydes, Sodium triacetoxyborohydride | N-Alkylpiperazine derivatives | nih.gov |
| Complex Moiety Addition | Oxadiazole derivatives, KOH | Piperazine-oxadiazole hybrids | nih.gov |
| C-H Arylation | 1,4-Dicyanobenzenes, Photoredox catalysis | α-Aryl-substituted piperazines | mdpi.com |
Structural Characterization and Analytical Research Techniques
Spectroscopic Methods for Elucidating Molecular Architecture
Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its precise atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of "1-[Phenyl(pyridin-2-yl)methyl]piperazine" and its derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of related phenylpiperazine compounds, characteristic signals corresponding to the protons of the phenyl, pyridinyl, and piperazine (B1678402) rings are observed at specific chemical shifts. For instance, the aromatic protons of the phenyl group typically appear as multiplets in the downfield region of the spectrum. The protons on the piperazine ring exhibit signals that can be influenced by their conformational environment. researchgate.netmdpi.com
For example, in a derivative, the ¹H NMR spectrum in (d6)DMSO showed characteristic signals for the piperazine protons at 2.96 and 3.16 ppm. mdpi.com Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal. spectrabase.com The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and its neighboring atoms.
Detailed ¹H and ¹³C NMR data for a range of phenylpiperazine and pyridinyl-containing compounds have been reported, providing a valuable reference for the structural confirmation of "this compound". rsc.orgacs.org
Table 1: Representative ¹H NMR Spectral Data for Phenylpiperazine Moieties
| Proton Type | Chemical Shift (ppm) | Solvent |
|---|---|---|
| Piperazine CH₂ | 2.96 | (d6)DMSO |
This table is interactive. Click on the headers to sort the data.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For "this compound" and its analogs, mass spectrometry provides a precise molecular weight, confirming the chemical formula. ontosight.ai The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner. This fragmentation can help to identify the different structural components, such as the phenyl, pyridinyl, and piperazine rings. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the molecular formula. mdpi.com
Table 2: Mass Spectrometry Data for Related Piperazine Compounds
| Compound Type | Ionization Mode | Observed m/z |
|---|
This table is interactive. You can filter the data by entering keywords in the search box above the table.
Diffraction Techniques for Solid-State Structure Determination
While spectroscopic methods provide information about the molecular structure in solution, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
X-ray crystallography is the most definitive method for determining the solid-state structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the substance to produce a diffraction pattern, which can then be used to calculate the precise positions of all atoms in the crystal lattice.
Chromatographic Purity and Isolation Methods
Chromatographic techniques are fundamental for the purification and purity assessment of "this compound." High-performance liquid chromatography (HPLC) is a widely used method to determine the purity of the compound. researchgate.net By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities. The purity is typically reported as a percentage based on the peak area in the chromatogram.
For the isolation and purification of "this compound" and its derivatives, column chromatography is often employed. mdpi.com This technique allows for the separation of the desired product from unreacted starting materials and byproducts on a larger scale. The choice of solvent system for elution is critical for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent powerful analytical techniques crucial for the separation, identification, and quantification of chemical compounds. In the context of this compound, these methods would be instrumental in determining the purity of a sample and identifying any potential impurities or degradation products.
An HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, leveraging the chromophores present in the phenyl and pyridinyl rings of the molecule. A gradient elution method, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure the effective separation of the main compound from any related substances. However, specific validated HPLC methods, including detailed parameters such as column type, mobile phase composition, flow rate, and retention time for this compound, are not detailed in the available research.
GC-MS analysis would be suitable if the compound is thermally stable and sufficiently volatile. The gas chromatograph separates the compound from other volatile components in the sample before it enters the mass spectrometer. The mass spectrometer then fragments the molecule into characteristic ions, producing a unique mass spectrum that acts as a molecular fingerprint. This fragmentation pattern can be used to confirm the structure of this compound. Despite the theoretical applicability of this technique, specific GC-MS fragmentation data and established analytical methods for this compound are not readily found in the scientific literature.
Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The data in this table is hypothetical and serves as an illustrative example of typical HPLC parameters. It is not based on published research for this compound.
Thin-Layer Chromatography (TLC) and Preparative Chromatography
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for identifying compounds, determining their purity, and following the progress of a chemical reaction. For this compound, a TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (eluent), which would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) to achieve optimal separation. The separated spots can be visualized under UV light. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify the compound under a specific set of conditions. However, documented Rf values for this compound in various solvent systems are not available in published literature.
Preparative chromatography operates on the same principles as analytical chromatography (like HPLC or column chromatography) but is used to purify larger quantities of a compound for further use. Following a synthesis, preparative chromatography would be the primary method to isolate this compound from unreacted starting materials, by-products, and other impurities. While it is a standard purification technique in synthetic chemistry, specific protocols detailing the stationary phase, mobile phase, and loading capacity used for the purification of this particular compound are not described in the accessible scientific domain.
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Pharmacophoric Elements and Structural Determinants of Activity
The 1-[Phenyl(pyridin-2-yl)methyl]piperazine scaffold is a classic example of a "privileged structure" in medicinal chemistry, particularly for targeting aminergic G protein-coupled receptors (GPCRs). ontosight.ai Its fundamental pharmacophore consists of several key elements that are crucial for molecular recognition and biological activity.
The core structure can be broken down into three main components:
A central basic nitrogen atom: The piperazine (B1678402) ring contains two nitrogen atoms, which are typically basic centers that can be protonated at physiological pH. researchgate.net This basic nitrogen is often essential for forming ionic interactions with acidic amino acid residues (e.g., aspartic acid) in the binding pockets of target receptors. researchgate.net
Two hydrophobic aryl groups: The phenyl and pyridin-2-yl rings serve as key hydrophobic domains. researchgate.net These aromatic systems engage in van der Waals, pi-pi stacking, or hydrophobic interactions with nonpolar regions of the receptor binding site. The specific arrangement of these two rings attached to a central methine carbon creates a distinct three-dimensional shape that dictates receptor affinity and selectivity.
A flexible linker: The piperazine ring acts as a versatile and modular linker, connecting the aryl groups to other parts of a molecule or allowing for substitutions at its N4 position to modulate pharmacological properties. ontosight.ai
The presence of the pyridin-2-yl group, in particular, introduces a nitrogen atom into one of the aromatic rings, which can act as a hydrogen bond acceptor, offering an additional point of interaction with the biological target. rsc.org The combination of a basic amine center flanked by hydrophobic aromatic moieties is a well-established pharmacophore for numerous central nervous system (CNS) active compounds. ontosight.airesearchgate.net
Impact of Substituent Effects on Biological Profiles (e.g., Electronic, Steric, Lipophilic)
The biological profile of this compound derivatives can be finely tuned by introducing various substituents onto the phenyl and pyridyl rings. These modifications exert their influence through a combination of electronic, steric, and lipophilic effects.
Electronic Effects: The electronic nature of substituents can significantly alter the interaction of the compound with its target.
Electron-withdrawing groups (EWGs) , such as nitro (NO₂) or bromo (Br), can modulate the pKa of the piperazine nitrogens or the electron density of the aromatic rings. google.com For instance, in a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, the addition of an ortho-NO₂ group to a separate phenyl ring resulted in a marked increase in urease inhibitory activity. google.com
Electron-donating groups (EDGs) , like methoxy (B1213986) (OCH₃) or methyl (CH₃), also influence activity. An ortho-methoxy substituent was found to enhance the inhibitory activity of certain pyridylpiperazine analogs. google.com The introduction of EDGs or EWGs can influence the molecule's ability to penetrate membranes and interact with DNA. researchgate.net
Steric Effects: The size and position of substituents play a critical role in how the molecule fits into its binding site.
Bulkier groups can create steric hindrance, which may either prevent binding or, conversely, lock the molecule into a more favorable conformation.
The occupation of positions ortho to the aryl-piperazine linkage can increase steric demand around the metal center in certain complexes, potentially inhibiting the formation of the active complex or reducing its lifetime. sigmaaldrich.com
Lipophilic Effects: Lipophilicity is a crucial parameter for oral absorption and blood-brain barrier penetration.
Introducing lipophilic substituents, such as trifluoromethyl (-CF₃) or chloro (-Cl), onto the phenyl ring of phenylpiperazine derivatives has been shown to improve activity against various mycobacterial strains. mdpi.com
The addition of a 2,2,2-trifluoroethylsulfanyl group to a phenylpiperazine scaffold was a key feature in the development of potent acaricides. nih.gov
The following table summarizes the observed effects of different substituents on the biological activity of related pyridylpiperazine and phenylpiperazine structures.
| Substituent | Position | Effect Type | Observed Impact on Activity |
| -NO₂ | Ortho | Electronic (EWG) | Increased urease inhibitory activity. google.com |
| -Br | Ortho | Electronic (EWG) | Amplified urease inhibitory activity. google.com |
| -CH₃ | Ortho | Electronic (EDG), Steric | Increased urease inhibitory activity. google.com |
| -OCH₃ | Ortho | Electronic (EDG), Steric | Enhanced urease inhibitory activity. google.com |
| -CF₃ | Phenyl Ring | Lipophilic, Electronic (EWG) | Improved antimycobacterial activity. mdpi.com |
| -Cl | Phenyl Ring | Lipophilic, Electronic (EWG) | Improved antimycobacterial activity. mdpi.com |
Stereochemical Influences on Molecular Recognition and Potency
Chirality plays a pivotal role in the interaction of drugs with their biological targets, often leading to significant differences in potency, efficacy, and selectivity between enantiomers. researchgate.net For the this compound scaffold, stereochemistry can be introduced at the central methine carbon or by adding substituents to the piperazine ring itself.
While specific studies on the enantiomers of the parent compound this compound are not detailed in the provided sources, research on closely related analogs underscores the critical importance of stereochemistry. For example, the chemical resolution of racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine into its distinct levorotatory and dextrorotatory enantiomers is a key step in the synthesis of optically pure therapeutic agents, highlighting that biological activity resides in a specific stereoisomer. google.comgoogle.com
Furthermore, introducing a chiral center by placing a methyl group on the piperazine ring of related phenylpiperazine compounds has demonstrated profound effects on receptor selectivity.
In one study, methylation at the C2 position of the piperazine ring had selective effects on either α7 or α9/α10 nicotinic acetylcholine (B1216132) receptor activity. nih.gov
Conversely, methylation at the C3 position greatly reduced activity at these receptors. researchgate.netnih.gov
In a different series of pyrimidinyl-piperazine carboxamides, the compound with an S-configuration at a chiral center on the piperazine ring was found to be the most potent inhibitor of α-glucosidase. nih.gov
These findings collectively demonstrate that the three-dimensional arrangement of the pharmacophoric elements is crucial for precise molecular recognition at the receptor binding site. The distinct pharmacological profiles of different stereoisomers emphasize that even subtle changes in spatial orientation can dramatically alter biological outcomes. researchgate.net
Rational Design Strategies for Targeted Molecular Interactions
The development of novel drugs based on the this compound scaffold has been guided by several rational design strategies aimed at optimizing interactions with specific biological targets.
One prominent strategy is molecular hybridization , which involves combining distinct pharmacophores from two or more known active molecules into a single hybrid compound. This approach was used to design dual FXR/PPARδ agonists by hybridizing an FXR agonist (GW-4064) and a PPARδ agonist (GW-0742) around a central piperazine-containing core.
Another common approach is the optimization of a lead compound through systematic structure-activity relationship (SAR) studies. For example, in the development of anti-influenza A virus agents based on the inhibitor JNJ4796, researchers performed targeted modifications of the piperazine and phenyl rings to improve potency and pharmacokinetic profiles. This led to the identification of compound (R)-2c, which showed excellent in vitro activity and favorable properties. nih.gov
Pharmacophore-guided design is also frequently employed. In the pursuit of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a rational design approach was used to tether secondary benzamide (B126) and sulfonamide moieties to a piperazine scaffold. This was done to ensure the new analogs maintained a pharmacophoric proximity similar to that of a previously established series of inhibitors. researchgate.net This strategy successfully led to the discovery of a proof-of-concept analog that demonstrated in vivo activity. researchgate.net These rational approaches allow for the targeted modification of the scaffold to enhance affinity, improve selectivity, and achieve desired drug-like properties.
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. While specific docking studies on "1-[Phenyl(pyridin-2-yl)methyl]piperazine" are not extensively detailed in the public literature, numerous studies on closely related arylpiperazine derivatives provide significant insights into their potential ligand-target interactions.
These derivatives have been docked against a wide array of biological targets, demonstrating the scaffold's versatility. For instance, phenylpiperazine derivatives have been studied as potential anticancer agents by targeting enzymes like deoxycytidine triphosphate (dCTPase) pyrophosphatase and topoisomerase IIα. ijpsdronline.comnih.gov In these studies, the piperazine (B1678402) and phenyl moieties are often involved in critical interactions. Docking analyses of piperazin-1-ylpyridazine derivatives showed that the phenyl nucleus frequently engages in π-π stacking interactions with aromatic residues in the target's binding pocket, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. ijpsdronline.com Similarly, studies on benzothiazine derivatives bearing a phenylpiperazine moiety revealed interactions with DNA and topoisomerase IIα, where the compounds form stable complexes within the active site. nih.gov
Other research has explored arylpiperazine derivatives as antagonists for G-protein coupled receptors (GPCRs), such as histamine (B1213489) H3 and sigma-1 (σ1R) receptors. nih.gov Docking studies of a related compound, a 4-(pyridin-4-yl)piperazin-1-yl derivative, highlighted how the protonation state of the piperazine and pyridine (B92270) nitrogens, which is influenced by the local electronic environment, can significantly affect binding affinity. nih.gov These studies collectively suggest that the phenyl, pyridinyl, and piperazine components of the title compound can engage in a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions to achieve stable binding at various protein targets.
| Derivative Class | Protein Target | Key Interactions Observed | Computational Software/Method |
|---|---|---|---|
| Piperazin-1-ylpyridazine | dCTPase (Anticancer) | π-π stacking (phenyl ring), Hydrogen bonding (pyridazine nucleus) | Glide (Schrödinger) |
| Phenylpiperazine-benzothiazine | Topoisomerase IIα / DNA | Groove binding with DNA, Hydrogen bonds with active site residues (e.g., Asp) | Not Specified |
| 4-(Pyridin-4-yl)piperazin-1-yl | Sigma-1 Receptor (σ1R) | Binding affinity influenced by protonation state of piperazine and pyridine rings | Marvin software (for protonation), Docking software not specified |
| Phenyl-piperazine Scaffold | eIF4A1 (Anticancer) | π-stacking with Phe52, Interactions with Gln60, Arg362, Arg365 | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net By identifying key physicochemical properties, or "descriptors," that correlate with activity, QSAR models can predict the activity of novel compounds and guide the design of more potent molecules. mdpi.com
QSAR studies on arylpiperazine derivatives have been instrumental in identifying the structural features that govern their activity against various targets. For example, in the development of antimalarial agents, QSAR models for aryl-piperazine derivatives were built using a large pool of molecular descriptors. researchgate.net These models successfully linked constitutional, topological, and electronic characteristics to the compounds' potency against Plasmodium falciparum.
In another study focusing on the affinity of arylpiperazines for α1-adrenoceptors, a QSAR model developed using the genetic function approximation (GFA) algorithm identified three key descriptors: the number of rotatable bonds, hydrogen-bond properties, and a topological descriptor (χ). acs.org This indicates that molecular flexibility and the capacity for hydrogen bonding are critical for binding to this receptor class. Similarly, a robust QSAR model for piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors, such as the number of double bonds and oxygen atoms, were vital for ligand binding. openpharmaceuticalsciencesjournal.com These findings underscore a common theme in QSAR studies of piperazine-containing compounds: a combination of molecular size, shape, flexibility, and electronic properties dictates their biological function.
| Descriptor Type | Specific Descriptor Example | Associated Biological Activity | Reference |
|---|---|---|---|
| Topological | Chi (χ) indices | α1-Adrenoceptor Affinity | acs.org |
| Constitutional | Number of double bonds (nDB), Number of Oxygen atoms (nO) | Renin Inhibition | openpharmaceuticalsciencesjournal.com |
| Physicochemical | Hydrogen-bond properties | α1-Adrenoceptor Affinity | acs.org |
| Structural | Number of rotatable bonds | α1-Adrenoceptor Affinity | acs.org |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various electronic properties that are fundamental to a molecule's reactivity and intermolecular interactions. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges.
DFT studies on related heterocyclic compounds, such as triazolo pyrimidine derivatives, provide a framework for understanding the electronic characteristics of "this compound". jchemrev.comresearchgate.net
HOMO and LUMO Analysis: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and polarizable.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For the title compound, the nitrogen atoms of the pyridine and piperazine rings would be expected to be electron-rich regions, making them likely sites for hydrogen bonding or coordination with metal ions.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactivity.
DFT calculations on novel pyrimidine and pyrazoline derivatives have been used to study their molecular electronic structures and determine the most active compounds based on their electrophilicity. ekb.eg Such calculations for "this compound" would provide crucial insights into its chemical behavior and its potential to interact with biological macromolecules.
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating capacity; higher energy means a better donor. |
| LUMO Energy | Indicates electron-accepting capacity; lower energy means a better acceptor. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Measures the polarity of the molecule, influencing solubility and binding interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a docked pose, understanding the conformational changes in both the ligand and the protein upon binding, and analyzing the energetics of the interaction in a more realistic, solvated environment.
Comprehensive MD simulations have been performed on phenyl-piperazine scaffolds to understand their interaction with targets like the eukaryotic initiation factor 4A1 (eIF4A1), an ATP-dependent RNA helicase. nih.gov These simulations, often run for hundreds of nanoseconds, demonstrated stable binding of the phenyl-piperazine compounds in the nucleotide-binding site. nih.gov The studies revealed sustained interactions with key amino acid residues and confirmed that the compounds remained stably bound throughout the simulation. nih.gov
Furthermore, MD simulations can capture complex conformational changes, such as the "opening" and "closing" of protein domains, which can be induced by ligand binding. nih.gov For piperidine (B6355638)/piperazine-based compounds targeting the sigma-1 receptor, MD simulations were used to evaluate the stability and frequency of interactions, corroborating the binding modes predicted by docking and revealing the crucial amino acid residues involved in maintaining the stable complex. nih.gov These simulations provide a deeper understanding of the binding dynamics that cannot be obtained from static models alone, offering a more accurate picture of the ligand's mechanism of action at the molecular level.
In Silico Prediction of Drug-like Properties (e.g., Lipinski's Rule of Five, ADMET properties)
In the early stages of drug discovery, it is essential to evaluate whether a compound possesses "drug-like" properties. In silico tools are widely used to predict a compound's pharmacokinetic profile, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule, particularly its potential for oral bioavailability. The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Log P (octanol-water partition coefficient) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
For "this compound," the parameters can be calculated as follows:
| Property | Rule | Calculated Value | Violation? |
|---|---|---|---|
| Molecular Weight | ≤ 500 Da | 267.36 g/mol | No |
| Log P | ≤ 5 | ~2.5 - 3.0 (Estimated) | No |
| Hydrogen Bond Donors | ≤ 5 | 1 (from the piperazine N-H) | No |
| Hydrogen Bond Acceptors | ≤ 10 | 3 (two N atoms in piperazine, one N in pyridine) | No |
Based on this analysis, "this compound" fully complies with Lipinski's Rule of Five, suggesting it has a high likelihood of good oral bioavailability.
Beyond Lipinski's rule, broader ADMET prediction models are used. Studies on various phenylpiperazine derivatives have shown favorable ADMET profiles. researchgate.net In silico predictions for these classes of compounds often indicate good intestinal absorption, the ability to penetrate the central nervous system (CNS), and low potential for inhibiting key metabolic enzymes like cytochrome P450. d-nb.info These predictive models are crucial for identifying potential liabilities early, allowing for chemical modifications to improve the pharmacokinetic and safety profile of a lead compound.
Biological and Pharmacological Investigations in Vitro and Preclinical in Vivo
In Vitro Pharmacological Profiling and Target Engagement Studies
No specific data from in vitro pharmacological profiling or target engagement studies for 1-[Phenyl(pyridin-2-yl)methyl]piperazine were found. While studies on other piperazine-containing molecules show engagement with the receptors and enzymes listed below, direct evidence for this specific compound is absent.
Receptor Binding Affinities and Selectivity Assessments (e.g., Histamine (B1213489) H3, Sigma-1, 5-HT1A, D2/D3, MAO-A/B)
Binding affinity and selectivity data for this compound at histamine H3, sigma-1, 5-HT1A, dopamine (B1211576) D2/D3 receptors, or monoamine oxidase A/B are not available in published literature. Research on other pyridylpiperazine derivatives indicates that the position of the nitrogen atom in the pyridine (B92270) ring can influence selectivity for sigma receptor subtypes, with (2-pyridyl)piperazines generally showing a preference for σ2 receptors. Similarly, studies on different arylpiperazine compounds have explored their affinities for serotonergic and dopaminergic receptors, but these findings cannot be directly extrapolated to this compound.
Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Phosphopantetheinyl Transferase, Acetylcholinesterase, Cyclin-Dependent Kinases)
There is no available information regarding the enzyme inhibition kinetics or mechanism of action of this compound on phosphopantetheinyl transferase, acetylcholinesterase, or cyclin-dependent kinases. Studies on other, distinct piperazine (B1678402) derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and cyclin-dependent kinases, but this is not specific to the compound .
Cellular Assays for Functional Potency and Efficacy (e.g., calcium flux assays)
No data from cellular assays, such as calcium flux assays, to determine the functional potency and efficacy of this compound have been reported.
Mechanistic Elucidation at the Molecular and Cellular Level
Due to the absence of primary research on this specific compound, there is no information available regarding its molecular and cellular mechanisms of action.
Characterization of Ligand-Receptor/Enzyme Interaction Dynamics
The interaction dynamics between this compound and any specific receptor or enzyme targets have not been characterized.
Analysis of Downstream Signaling Pathways and Cellular Responses
There are no published analyses of the downstream signaling pathways or cellular responses affected by this compound. While a study on a different piperazine derivative, 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297), indicated modulation of serotonergic and GABAergic pathways, these findings are not applicable to this compound.
Preclinical In Vivo Efficacy Studies in Animal Models
Derivatives of this compound have been investigated in various animal models to assess their potential therapeutic effects, including antinociceptive, anxiolytic, antidepressant-like, neuroprotective, and antimicrobial properties.
Antinociceptive Activity: Certain piperazine and piperidine (B6355638) derivatives have demonstrated promising antinociceptive activity in vivo. acs.orgnih.gov Studies in mouse models of tonic and neuropathic pain have shown that some of these compounds can produce significant antinociceptive effects. nih.govmdpi.com For instance, in the formalin test, a model of tonic pain, specific derivatives have shown notable activity. nih.gov The antinociceptive effects of some pyrazoline derivatives, which share structural similarities, have also been evaluated using the tail immersion test in mice. researchgate.net
Anxiolytic-like Activity: Numerous studies have highlighted the anxiolytic-like effects of phenylpiperazine derivatives in animal models. researchgate.netbioworld.comresearchgate.net Behavioral tests such as the elevated plus-maze and light-dark box are commonly used to evaluate these effects. For example, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) demonstrated anxiolytic-like activity by increasing the time spent in the open arms of the elevated plus maze. nih.gov Similarly, other arylpiperazine derivatives have confirmed anxiolytic effects in the elevated plus-maze test. nih.gov The anxiolytic-like activity of some derivatives appears to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.govdntb.gov.ua
Antidepressant-like Activity: The antidepressant-like potential of phenylpiperazine derivatives has been extensively studied using models like the forced swimming test (FST) and the tail suspension test (TST) in mice. researchgate.netnih.govnih.gov For instance, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) showed antidepressant-like activity in the forced swimming test. nih.govresearchgate.net Studies suggest that the antidepressant-like effects of these compounds are often mediated by the serotonergic system, particularly through interaction with 5-HT1A receptors. researchgate.netnih.gov Some phenylpiperazine pyrrolidin-2-one derivatives have demonstrated strong antidepressant-like activity in the forced swimming test, with effects stronger than classical antidepressants like imipramine (B1671792) and mianserin. nih.gov
Neuroprotective Activity: While direct in vivo studies on the neuroprotective effects of this compound are limited in the provided search results, the broader class of piperazine derivatives is known for its diverse central nervous system activities, which often involve interactions with neurotransmitter receptors that are relevant to neuroprotection. researchgate.net
Antimicrobial Activity: The in vivo antimicrobial efficacy of piperazine derivatives has been suggested by their broad-spectrum in vitro activity. While specific in vivo animal model data for this compound was not detailed in the search results, the general class of piperazine derivatives has shown significant potential as antimicrobial agents. apjhs.com
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound derivatives are crucial for understanding their therapeutic potential.
One study on a novel anti-influenza A virus agent, (R)-2c, which has a piperazine ring, showed that it possessed accepted oral pharmacokinetic profiles. nih.gov This indicates that some derivatives of this class can be effectively absorbed and distributed in the body after oral administration.
The pharmacodynamic effects of these compounds are linked to their interactions with various receptors. For example, the anxiolytic and antidepressant-like effects of many phenylpiperazine derivatives are associated with their affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. researchgate.netnih.gov The binding affinities of these compounds to their target receptors are a key aspect of their pharmacodynamic profile.
Investigation of Broad Spectrum Biological Activities
The piperazine nucleus is a key structural motif in many compounds with a wide range of antimicrobial activities. derpharmachemica.com
Antibacterial and Antifungal Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of piperazine derivatives. nih.govresearchgate.netresearchgate.netresearchgate.net They have been tested against a variety of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger. derpharmachemica.comresearchgate.netnih.gov Some synthesized piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain N-phenylpiperazine derivatives have demonstrated inhibitory activity against Staphylococcus aureus and several mycobacteria strains. nih.gov The antimicrobial activity of pyridinium (B92312) salts containing a piperazine moiety has also been noted, with some compounds showing stronger antibacterial activity against Gram-positive bacteria. mdpi.com
Antiviral Activity: Piperazine derivatives have also been investigated for their antiviral potential. researchgate.net Some piperazine-substituted pyranopyridines have been identified as inhibitors of Hepatitis B virus (HBV) virion production. nih.gov Additionally, certain trifluoromethyl pyridine piperazine derivatives have shown promising antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.org
Arylpiperazine derivatives have emerged as a significant class of compounds in cancer research due to their antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov
Several studies have reported the cytotoxic effects of piperazine derivatives on different tumor cell lines. unimi.itmdpi.com For example, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity at micromolar and submicromolar concentrations in various cancer cell lines. nih.gov The mechanisms of cytotoxicity often involve the induction of apoptosis. nih.gov Thiouracil amide derivatives bearing a piperazine ring have also been screened for their cytotoxic activity in MCF7 breast cancer cells. unimi.it Furthermore, some N-phenylpiperazine derivatives have been evaluated for their in vitro antiproliferative activity on the THP-1 cell line. nih.gov The cytotoxicity of amides like piperine, which contains a piperidine ring (structurally related to piperazine), has been evaluated using the MTT assay on tumor cell lines. psu.edu
The piperazine scaffold is a well-established pharmacophore for developing centrally acting agents, with many derivatives exhibiting a range of neuropharmacological activities. researchgate.netjetir.org
Anxiolytic and Antidepressant Activities: As previously mentioned, phenylpiperazine derivatives are widely recognized for their anxiolytic and antidepressant-like properties. researchgate.netnih.govconsensus.app These effects are often attributed to their interaction with the serotonergic system, particularly 5-HT1A receptors. researchgate.netnih.govnih.govdntb.gov.uanih.gov For instance, compounds like LQFM005 and its metabolite have shown anxiolytic and antidepressant-like effects in mice, which are believed to be mediated through the activation of 5-HT1A receptors. researchgate.net The anxiolytic-like effects of some arylpiperazine derivatives have been confirmed in behavioral studies, with mechanisms involving both the serotonergic and GABAergic systems. nih.gov
Neuroprotective Activities: The neuropharmacological profile of piperazine derivatives suggests their potential for neuroprotective effects. Their ability to modulate neurotransmitter systems, such as the serotonergic and dopaminergic systems, is a key factor in this potential. jetir.org While direct evidence for the neuroprotective activity of this compound is not extensively detailed in the provided search results, the diverse CNS activities of this class of compounds warrant further investigation into their neuroprotective capabilities.
Data Tables
Table 1: Preclinical In Vivo Efficacy in Animal Models
| Activity | Animal Model | Key Findings |
| Antinociceptive | Mouse models of tonic and neuropathic pain | Certain derivatives demonstrated significant antinociceptive effects. nih.govmdpi.com |
| Anxiolytic-like | Elevated plus-maze, light-dark box in mice | Derivatives showed increased time in open arms/light areas, indicating anxiolytic effects. nih.govnih.gov |
| Antidepressant-like | Forced swimming test, tail suspension test in mice | Compounds reduced immobility time, suggesting antidepressant potential. nih.govnih.govnih.gov |
Table 2: Broad Spectrum Biological Activities
| Activity | Test System | Key Findings |
| Antibacterial | Various bacterial strains (S. aureus, E. coli) | Derivatives showed significant inhibitory activity. nih.govresearchgate.netnih.gov |
| Antifungal | Various fungal strains (C. albicans, A. niger) | Compounds demonstrated notable antifungal properties. nih.govresearchgate.net |
| Antiviral | Hepatitis B Virus (HBV), Tobacco Mosaic Virus (TMV) | Certain derivatives inhibited viral replication/production. nih.govfrontiersin.org |
| Antiproliferative | Various cancer cell lines (MCF7, THP-1) | Compounds exhibited cytotoxic effects, often inducing apoptosis. nih.govnih.govunimi.it |
Emerging Research Directions and Future Perspectives
Potential Therapeutic Applications of the 1-[Phenyl(pyridin-2-yl)methyl]piperazine Scaffold
The inherent structural features of the this compound scaffold make it a versatile platform for interacting with a wide range of biological targets. The piperazine (B1678402) moiety, a common motif in bioactive molecules, often enhances pharmacological potential and is a key component in drugs targeting neurological disorders. chemimpex.comsilae.it Research into arylpiperazine derivatives has uncovered a broad spectrum of biological activities, positioning this scaffold as a promising candidate for various therapeutic interventions. unimi.itmdpi.com
Derivatives of this scaffold are being investigated for several conditions, including:
Neurological and Psychiatric Disorders: The ability of arylpiperazines to interact with central nervous system (CNS) receptors is well-documented. mdpi.com Compounds with a similar structure have shown potent activity as serotonin (B10506) reuptake transport (SERT) inhibitors, 5-HT3 antagonists, and 5-HT1A partial agonists, suggesting potential applications in treating cognitive impairment and depression. google.com The broader class of piperazine derivatives has been explored for anxiolytic effects, often mediated through serotonin receptors like 5-HT1A. silae.it
Oncology: The piperazine ring is a structural component in numerous notable anticancer drugs, including imatinib (B729) and dasatinib. unimi.it Repurposing studies of piperazine derivatives have identified compounds with selective cytotoxic activity against breast cancer cells, highlighting the potential for developing new anticancer agents from this scaffold. unimi.it The anti-proliferative activity of various arylpiperazine derivatives has been demonstrated across different tumor cell lines. mdpi.com
Inflammatory and Infectious Diseases: The piperazine nucleus is associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antifungal properties. researchgate.netontosight.ai This suggests that novel derivatives of the this compound scaffold could be developed to target pathogens or inflammatory pathways.
The following table summarizes the potential therapeutic applications and biological targets associated with the broader arylpiperazine scaffold.
| Therapeutic Area | Potential Biological Target(s) | Representative Activities |
| Neurological Disorders | Serotonin Receptors (5-HT1A, 5-HT3), SERT | Antidepressant, Anxiolytic, Cognitive Enhancement |
| Oncology | Various Kinases, Apoptotic Pathways | Antiproliferative, Cytotoxic |
| Infectious Diseases | Microbial Enzymes/Proteins | Antibacterial, Antifungal, Antiviral |
| Inflammatory Conditions | Inflammatory Pathway Components | Anti-inflammatory |
Challenges and Opportunities in Structural Optimization for Enhanced Potency and Selectivity
While the this compound scaffold offers a promising starting point, its optimization presents both challenges and opportunities. Achieving high potency for a specific target while maintaining selectivity over related off-targets is a central challenge in medicinal chemistry.
A key structural consideration is the nature of the heterocyclic core. For instance, comparative studies between piperazine and piperidine (B6355638) derivatives have shown that this choice can dramatically influence binding affinity and selectivity for certain targets, such as sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors. nih.govacs.org In one study, derivatives containing a piperidine core showed significantly higher affinity for σ1R compared to their 4-(pyridin-4-yl)piperazin-1-yl counterparts. nih.gov This difference was attributed to the protonation state of the molecule at physiological pH, which is influenced by the electronic properties of the ring system. nih.gov
Opportunities for optimization include:
Scaffold Hopping and Core Modification: Replacing the piperazine ring with other bioisosteres, like piperidine, can lead to significant gains in affinity and selectivity for certain targets. nih.govacs.org
Substitution Pattern Analysis: Modifying the substitution patterns on both the phenyl and pyridinyl rings allows for fine-tuning of electronic and steric properties to optimize interactions with the target's binding pocket. Structure-activity relationship (SAR) studies on related compounds have demonstrated that even small changes can significantly impact activity. nih.gov
Conformational Constraint: Introducing rigidity into the molecule can lock it into a bioactive conformation, potentially increasing potency and reducing off-target effects.
The table below illustrates the impact of the core heterocyclic ring on receptor binding affinity, comparing a piperazine-containing compound with its piperidine analog. nih.gov
| Compound | Core Structure | hH3R Ki [nM] | σ1R Ki [nM] |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
This data highlights the opportunity to modulate selectivity; the switch from piperazine to piperidine dramatically increased affinity for the σ1 receptor while only slightly decreasing affinity for the H3 receptor. nih.gov
Development of Novel Analogs for Specific Biological Targets
The development of novel analogs from the this compound scaffold is a key strategy for targeting specific biological pathways with high precision. By systematically modifying the core structure, medicinal chemists can design molecules with tailored pharmacological profiles.
For example, research into 4-phenylpiperazine and 4-phenylpiperidine (B165713) derivatives led to the discovery of pridopidine, a dopaminergic stabilizer with a unique profile as a functional D2 antagonist. nih.gov This work demonstrated how modifications to the core scaffold could generate compounds with novel mechanisms of action.
Another area of active research is the development of pyrazoline and pyrazole-containing compounds for neurological disorders. researchgate.netnih.gov These heterocyclic systems, when incorporated into larger molecules, have shown promise as inhibitors of enzymes like acetylcholine (B1216132) esterase (AChE) and monoamine oxidase (MAO), which are key targets in neurodegenerative diseases. nih.gov A simple method was developed to synthesize a 1-phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine derivative, showcasing a strategy to combine the piperazine scaffold with other pharmacologically active moieties. researchgate.net
The design of novel analogs often focuses on:
Targeting G-Protein Coupled Receptors (GPCRs): The arylpiperazine motif is a well-established pharmacophore for many GPCRs, including serotonin and dopamine (B1211576) receptors. silae.itnih.gov
Enzyme Inhibition: Analogs can be designed to fit into the active sites of specific enzymes, such as those involved in neuroinflammation or cancer progression. nih.gov
Modulating Ion Channels: The scaffold can be adapted to create molecules that block or modulate the activity of various ion channels.
Integration with Advanced Drug Discovery Technologies and Methodologies
Modern drug discovery relies heavily on the integration of computational methods to accelerate the identification and optimization of lead compounds. beilstein-journals.org These technologies are particularly valuable for exploring the potential of scaffolds like this compound.
Computer-Aided Drug Design (CADD) plays a crucial role in:
Virtual Screening: Large databases of virtual compounds can be screened against a biological target's 3D structure to identify potential hits. nih.gov This approach was successfully used to identify a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurodegenerative diseases and cancer. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular basis of its activity. researchgate.net Docking studies are essential for refining the structure of a lead compound to improve its binding affinity and selectivity. nih.gov
Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new analogs with improved properties. nih.gov
Predictive Modeling: Computational tools can predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, allowing for the early deselection of compounds with unfavorable profiles.
The use of a fingerprint-driven consensus docking approach has proven reliable in identifying novel inhibitors from a virtual library, leading to the discovery of promising leads for further development. nih.gov These in silico methods reduce the time and cost associated with traditional high-throughput screening and provide valuable insights for structure-based drug design. beilstein-journals.org
Unexplored Biological Activities and Mechanistic Hypotheses
While much research has focused on the CNS applications of the this compound scaffold, its full biological potential remains to be explored. The structural similarity of this scaffold to a wide range of bioactive molecules suggests that it may interact with targets beyond the well-documented serotonin and dopamine receptors.
Unexplored areas and hypotheses include:
Anti-Infective Properties: The piperazine ring is present in some anthelmintic and antimicrobial agents. researchgate.net It is plausible that derivatives of the this compound scaffold could be developed as novel agents against bacterial, fungal, or parasitic infections. SAR studies could focus on modifications that enhance antimicrobial activity while minimizing host cytotoxicity.
Cardiovascular and Metabolic Targets: Given the diversity of GPCRs that recognize arylpiperazine-like structures, there is potential for activity at receptors involved in cardiovascular regulation or metabolic diseases. Screening campaigns against panels of such receptors could uncover unexpected activities.
Modulation of Epigenetic Targets: Some nitrogen-containing heterocyclic compounds have been shown to interact with epigenetic enzymes. It could be hypothesized that specific analogs of the this compound scaffold might modulate the activity of targets like histone deacetylases (HDACs) or methyltransferases, opening up new avenues in oncology and other fields.
Mechanistic Hypotheses: The simpler 1-phenylpiperazine (B188723) is known to act as a monoamine releasing agent. wikipedia.org It is conceivable that some derivatives of the more complex this compound could retain a similar mechanism, acting on neurotransmitter transporters in a way that is distinct from simple receptor binding. This could lead to unique pharmacological profiles beneficial for certain neurological conditions.
Future research should involve broad-based phenotypic screening and target deconvolution studies to uncover these potential new applications and elucidate the underlying mechanisms of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[Phenyl(pyridin-2-yl)methyl]piperazine, and how do reaction conditions influence yield?
- Methodology : Acylchloride intermediates derived from benzoic acid derivatives (e.g., bromination and esterification) are critical precursors. Solvent selection (e.g., ethanol or DMF) and reaction time (6–8 hours under reflux) significantly impact purity and yield. For example, using benzylideneacetone with phenylhydrazine derivatives in ethanol achieves ~85% yield for analogous piperazine structures .
- Key Variables : Temperature control (reflux vs. room temperature), stoichiometric ratios (1:1.5 for amine intermediates), and purification methods (normal-phase chromatography or recrystallization) .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers of this compound?
- Approach :
- ¹H NMR : Distinct splitting patterns for the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) resolve substitution patterns. For example, pyridinyl protons show coupling constants (J = 5.4–7.6 Hz) distinct from phenyl groups .
- IR : Stretching frequencies for C=N (1650–1680 cm⁻¹) and tertiary amines (2800–3000 cm⁻¹) confirm piperazine backbone integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing. Avoid inhalation and skin contact due to potential neurotoxic or irritant properties, as observed in structurally similar piperazines .
Advanced Research Questions
Q. How do substituents on the phenyl/pyridinyl groups modulate biological activity (e.g., receptor binding or enzyme inhibition)?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance binding to dopamine D3 receptors (D3R) and μ-opioid receptors (MOR) by altering electron density and steric bulk .
- Pyridinyl nitrogen positioning (2- vs. 4-substitution) affects selectivity; 2-pyridinyl derivatives show higher affinity for G protein-coupled receptors (GPCRs) .
- Data Table :
| Substituent | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Nitro | D3R | 12.4 | |
| 2-Trifluoromethyl | MOR | 8.9 |
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methods :
- DFT : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding poses in GPCRs (e.g., D3R) using crystal structures (PDB: 3PBL) .
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
- Strategies :
- Salt formation (e.g., hydrochloride salts) improves aqueous solubility.
- Structural modifications (e.g., PEGylation or hydroxylation) enhance GI absorption (e.g., TPSA < 60 Ų) and BBB permeability .
Methodological Challenges
Q. What analytical methods resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
- Troubleshooting :
- Validate assays with positive controls (e.g., clozapine for D3R binding).
- Use orthogonal techniques (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. How can regioselectivity issues during functionalization of the piperazine ring be mitigated?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
